molecular formula C9H15NSi B2647899 (Aminomethyl)dimethylphenylsilane CAS No. 17881-82-2

(Aminomethyl)dimethylphenylsilane

Cat. No.: B2647899
CAS No.: 17881-82-2
M. Wt: 165.311
InChI Key: JWBRRESFNYKOLZ-UHFFFAOYSA-N
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Description

(Aminomethyl)dimethylphenylsilane is an organosilicon compound with the molecular formula C9H15NSi It is characterized by the presence of an aminomethyl group attached to a dimethylphenylsilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

(Aminomethyl)dimethylphenylsilane can be synthesized through several methods. One common route involves the reduction of (azidomethyl)dimethylphenylsilane using lithium aluminium tetrahydride in diethyl ether at temperatures between 0°C and 5°C . Another method involves the preparation of aminomethyl functionalized silanes via an α-lithiated amine, which includes steps such as transmetallation and crystallographic determination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(Aminomethyl)dimethylphenylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert it into simpler silanes.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminium tetrahydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation may yield silanols, while substitution reactions can produce various aminomethyl derivatives.

Scientific Research Applications

(Aminomethyl)dimethylphenylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of (aminomethyl)dimethylphenylsilane involves its interaction with molecular targets and pathways within cells. It can inhibit the synthesis of prostaglandins and other eicosanoids, leading to its anti-inflammatory effects . Additionally, its growth inhibitory activity against cancer cells suggests it may interfere with cellular signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dimethylphenylsilane: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.

    (Chloromethyl)dimethylphenylsilane: Contains a chloromethyl group instead of an aminomethyl group, leading to different reactivity and applications.

    Diphenylmethylsilane: Has two phenyl groups, resulting in different physical and chemical properties.

Uniqueness

(Aminomethyl)dimethylphenylsilane is unique due to the presence of the aminomethyl group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications where such properties are desired.

Properties

IUPAC Name

[dimethyl(phenyl)silyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBRRESFNYKOLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CN)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903128
Record name NoName_3725
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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